REACTION_SMILES
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[C:10]([O:11][CH:15]([N:12]([CH3:13])[CH3:14])[N:19]([CH3:20])[CH3:21])([CH3:16])([CH3:17])[CH3:18].[s:1]1[c:2]([C:6]([CH2:7][CH3:8])=[O:9])[cH:3][cH:4][cH:5]1>>[s:1]1[c:2]([C:6]([C:7]([CH3:8])=[CH:15][N:19]([CH3:20])[CH3:21])=[O:9])[cH:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C(OC(C)(C)C)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(=O)c1cccs1
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Name
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Type
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product
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Smiles
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CC(=CN(C)C)C(=O)c1cccs1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |